(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Overview
Description
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, often a substituted benzene derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-[2-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.
1-[2-(Trifluoromethyl)phenyl]ethanol: A related compound with a hydroxyl group instead of an amine.
2-(Trifluoromethyl)aniline: A simpler analogue with the trifluoromethyl group directly attached to the aniline ring.
Uniqueness
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925972 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-39-5 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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